molecular formula C18H13N B13763985 BENZ(a)ANTHRACEN-8-AMINE CAS No. 56961-60-5

BENZ(a)ANTHRACEN-8-AMINE

Cat. No.: B13763985
CAS No.: 56961-60-5
M. Wt: 243.3 g/mol
InChI Key: IKRQWWMBBZOIJO-UHFFFAOYSA-N
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Description

Benzo[a]anthracen-8-amine is a derivative of benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound consists of a benzo[a]anthracene structure with an amine group attached at the 8th position. PAHs like benzo[a]anthracene are formed during the incomplete combustion of organic materials such as fossil fuels, wood, and coal . These compounds are significant environmental pollutants due to their persistence and potential health risks.

Preparation Methods

The synthesis of benzo[a]anthracen-8-amine typically involves multi-step organic reactions. One common method includes the nitration of benzo[a]anthracene to form benzo[a]anthracen-8-nitro, followed by reduction to yield benzo[a]anthracen-8-amine. The nitration step can be achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step often employs reagents such as iron powder and hydrochloric acid or catalytic hydrogenation .

Industrial production methods for benzo[a]anthracen-8-amine are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Benzo[a]anthracen-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzo[a]anthracen-8-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro precursor can be reduced to benzo[a]anthracen-8-amine using iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The amine group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives like benzo[a]anthracen-8-acetamide.

Common reagents and conditions for these reactions include strong acids, bases, and catalysts. Major products formed from these reactions include various substituted benzo[a]anthracene derivatives .

Scientific Research Applications

Benzo[a]anthracen-8-amine has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate the biological effects of PAHs, including their genotoxicity and carcinogenicity.

    Medicine: It serves as a model compound for studying the metabolism and detoxification of PAHs in the human body.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of benzo[a]anthracen-8-amine involves its metabolic activation to reactive intermediates, such as epoxides and dihydrodiols. These intermediates can form DNA adducts, leading to mutations and potentially cancer. The compound interacts with enzymes like cytochrome P450, which catalyze its oxidation and subsequent reactions .

Comparison with Similar Compounds

Benzo[a]anthracen-8-amine is similar to other PAHs, such as benzo[a]pyrene and chrysene, in terms of its structure and properties. its unique amine group at the 8th position distinguishes it from other PAHs, allowing for different chemical reactivity and biological interactions. Similar compounds include:

Properties

CAS No.

56961-60-5

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

benzo[a]anthracen-8-amine

InChI

InChI=1S/C18H13N/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11H,19H2

InChI Key

IKRQWWMBBZOIJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)N

Origin of Product

United States

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